

# Application Note: In Vitro Dissolution Testing of Adinazolam Mesylate Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Adinazolam Mesylate |           |
| Cat. No.:            | B1664377            | Get Quote |

#### Introduction

Adinazolam is a triazolobenzodiazepine that has demonstrated anxiolytic and antidepressant properties.[1] The mesylate salt of adinazolam is known to be soluble in water, a critical physicochemical property influencing the design of in vitro dissolution studies.[2][3] In vitro dissolution testing is a crucial quality control measure in pharmaceutical development and manufacturing.[4][5] It provides essential information about the rate and extent of drug release from a solid dosage form, which can be indicative of its in vivo performance. This application note outlines a detailed protocol for the in vitro dissolution testing of immediate-release adinazolam mesylate tablet formulations, providing a framework for researchers, scientists, and drug development professionals. The methodology is based on established principles for highly soluble drug substances and leverages high-performance liquid chromatography (HPLC) for accurate quantification.

## Physicochemical Properties of Adinazolam Mesylate

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to developing a robust dissolution method.



| Property              | Value                                                                                           | Reference |
|-----------------------|-------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula      | C20H22CIN5O3S                                                                                   |           |
| Molar Mass            | 447.94 g/mol                                                                                    |           |
| Solubility            | The free base is insoluble in water, while the mesylate salt is soluble in water (> 100 mg/mL). | _         |
| pKa (Strongest Basic) | 6.39                                                                                            | -         |

The high water solubility of **adinazolam mesylate** suggests that the dissolution of immediaterelease tablets is likely to be rapid. Therefore, the dissolution method should be designed to effectively discriminate between different formulations without being overly aggressive.

# **Experimental Protocol**

This protocol provides a step-by-step guide for performing in vitro dissolution testing of adinazolam mesylate tablets.

- 1. Materials and Reagents
- Adinazolam Mesylate Reference Standard
- Adinazolam Mesylate Tablets (Test and Reference Formulations)
- Hydrochloric Acid (HCl), analytical grade
- Purified Water
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Phosphate buffer components, analytical grade
- 2. Equipment







- USP Apparatus 2 (Paddle Apparatus)
- Dissolution Test Station with water bath and vessels
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical Balance
- pH Meter
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PVDF)
- 3. Dissolution Method Parameters

The following parameters are recommended based on the high solubility of **adinazolam mesylate** and general guidelines for immediate-release dosage forms.



| Parameter            | Recommended Condition                | Justification                                                                                                          |
|----------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Apparatus            | USP Apparatus 2 (Paddle)             | Commonly used for tablets and provides good hydrodynamics.                                                             |
| Dissolution Medium   | 900 mL of 0.1 N HCI                  | Simulates gastric fluid and ensures sink conditions for the highly soluble adinazolam mesylate.                        |
| Temperature          | 37 ± 0.5 °C                          | Mimics human body temperature.                                                                                         |
| Rotation Speed       | 50 rpm                               | A standard speed for paddle apparatus, gentle enough to avoid excessive turbulence but sufficient for adequate mixing. |
| Sampling Time Points | 5, 10, 15, 20, 30, and 45<br>minutes | Captures the rapid dissolution profile expected for a highly soluble drug in an immediate-release formulation.         |
| Sample Volume        | 5 mL                                 | Sufficient for analysis without significantly altering the total volume of the dissolution medium.                     |

## 4. Preparation of Solutions

- Dissolution Medium (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Dilute to volume with purified water and mix well.
- Standard Stock Solution: Accurately weigh about 25 mg of Adinazolam Mesylate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the dissolution medium to bracket the expected concentrations of the samples.
- 5. Dissolution Procedure
- Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
- Allow the medium to equilibrate to 37 ± 0.5 °C.
- Place one adinazolam mesylate tablet into each vessel.
- Start the apparatus at 50 rpm.
- At each specified time point, withdraw 5 mL of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
- Immediately filter the withdrawn sample through a 0.45  $\mu$ m syringe filter, discarding the first few milliliters of the filtrate.
- Replace the withdrawn volume with an equal volume of fresh dissolution medium pre-heated to  $37 \pm 0.5$  °C.
- Analyze the filtered samples by HPLC.
- 6. HPLC Analysis

A validated HPLC method is essential for the accurate quantification of adinazolam in the dissolution samples. The following is a representative method.



| Parameter            | Recommended Condition                               |  |
|----------------------|-----------------------------------------------------|--|
| Column               | C18, 4.6 x 150 mm, 5 µm                             |  |
| Mobile Phase         | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |  |
| Flow Rate            | 1.0 mL/min                                          |  |
| Injection Volume     | 20 μL                                               |  |
| Detection Wavelength | 248 nm                                              |  |
| Column Temperature   | 30 °C                                               |  |

## 7. Data Analysis

Calculate the percentage of adinazolam dissolved at each time point using the following formula:

% Dissolved = (Concentration of Adinazolam in sample  $\times$  900 mL / Labeled amount of Adinazolam per tablet)  $\times$  100

# **Hypothetical Dissolution Profile Comparison**

The following table presents hypothetical dissolution data for three different **adinazolam mesylate** tablet formulations to illustrate the application of this protocol.



| Time (minutes) | Formulation A<br>(Reference) %<br>Dissolved (± SD) | Formulation B<br>(Test) % Dissolved<br>(± SD) | Formulation C<br>(Test) % Dissolved<br>(± SD) |
|----------------|----------------------------------------------------|-----------------------------------------------|-----------------------------------------------|
| 5              | 48 (± 3.1)                                         | 45 (± 2.8)                                    | 35 (± 4.2)                                    |
| 10             | 75 (± 2.5)                                         | 72 (± 3.5)                                    | 60 (± 3.9)                                    |
| 15             | 88 (± 1.9)                                         | 85 (± 2.1)                                    | 78 (± 2.5)                                    |
| 20             | 95 (± 1.5)                                         | 92 (± 1.8)                                    | 86 (± 2.0)                                    |
| 30             | 99 (± 1.2)                                         | 98 (± 1.3)                                    | 94 (± 1.7)                                    |
| 45             | 101 (± 0.9)                                        | 100 (± 1.1)                                   | 98 (± 1.4)                                    |

#### Results and Discussion

The hypothetical data demonstrates that Formulations A and B exhibit rapid and similar dissolution profiles, with over 85% of the drug dissolved within 15 minutes. This is characteristic of a well-formulated immediate-release product containing a highly soluble drug. Formulation C shows a slightly slower dissolution rate, which could be due to differences in formulation excipients or manufacturing processes. This method demonstrates its ability to discriminate between formulations with different release characteristics.

## **Experimental Workflow**

The following diagram illustrates the logical flow of the in vitro dissolution testing process for adinazolam mesylate tablets.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro dissolution testing.



This application note provides a comprehensive and scientifically sound methodology for the in vitro dissolution testing of **adinazolam mesylate** tablets. The protocol is designed to be robust, reproducible, and capable of discriminating between different tablet formulations, thereby serving as a valuable tool for quality control and formulation development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Adinazolam | C19H18ClN5 | CID 37632 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Adinazolam Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rssl.com [rssl.com]
- To cite this document: BenchChem. [Application Note: In Vitro Dissolution Testing of Adinazolam Mesylate Tablet Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664377#in-vitro-dissolution-testing-of-adinazolam-mesylate-tablet-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com